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Compound of Interest

Compound Name: VU0467485

Cat. No.: B611759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS)
penetration and bioavailability of VU0467485 (also known as AZ13713945), a potent and
selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).
The data presented herein is critical for understanding the potential of VU0467485 as a
preclinical candidate for the treatment of schizophrenia and other CNS disorders.[1][2][3][4]

Core Pharmacokinetic and CNS Distribution Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of
VU0467485, as well as its ability to penetrate the CNS.

Table 1: In Vitro Drug Metabolism and Pharmacokinetic
(DMPK) Profile of VU0467485[1]
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Parameter

Species/System

Value

CYP450 Inhibition (IC50)

Human Hepatic Microsomes

> 30 pM (for 3A4, 2D6, 2C9,
1A2)

CYP450 Induction (EC50)

Cryopreserved Human

> 50 UM (for 3A4, 1A2, 2B6)

Hepatocytes
Plasma Protein Binding
Rat 0.031
(fu,plasma)
Human 0.054
Cynomolgus Monkey 0.091
Brain Tissue Binding (fu,br) Rat Brain Homogenate 0.037

Predicted Hepatic Clearance
(CLhep)

Rat

73 mL/min/kg

Human

26 mL/min/kg

Cynomolgus Monkey

38 mL/min/kg

P-glycoprotein (P-gp)

MDCK-MDR1 cells

No (ER = 1.4)

Substrate
Apparent Permeability (Papp) Caco-2 cells 31 x 10=®cm/s
Aqueous Solubility (pH 7.4) 2.4 uM

Table 2: In Vivo Pharmacokinetic Parameters of

VU0467485

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/product/b611759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

AUCo-
. Dose Cmax Tmax .
Species Route inf ta/2 (h) F (%)
(mglkg) (nM) (h)

(M:-h)
Rat 3 p.o. 1.2 - 3.8 4.2 High
Dog 3 p.o. - - Low
Cynomol
gus - - - - - - -
Monkey

Data for dog and cynomolgus monkey were reported as showing low bioavailability in dog, with
specific parameters not fully detailed in the provided search results.

Table 3: CNS Penetration of VU0467485

Kp,uu (Unbound

Species Kp (Total Brain:Plasma) .

Brain:Unbound Plasma)
Rat 0.31-1.0 0.37-0.84
Dog 0.31-1.0 0.37-0.84

Table 4: Predicted Human Pharmacokinetics of
vu0467485

Parameter

Predicted Value

Clearance (CL)

3.7 - 8.9 mL/min/kg

Volume of Distribution (Vss) 1.5-2.1 L/kg
Half-life (t1/2) 19-6.6h
Oral Bioavailability (F) 71%
Absorption Rate Constant (ka) 0.55h™1
Experimental Protocols
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Detailed methodologies for the key experiments are crucial for the interpretation and replication

of these findings.

In Vitro DMPK Assays

CYP450 Inhibition: Assays were conducted using human hepatic microsomes. The IC50
values for major CYP isoforms (3A4, 2D6, 2C9, 1A2) were determined to assess the
potential for drug-drug interactions.

CYP450 Induction: Cryopreserved human hepatocytes were utilized to evaluate the potential
of VU0467485 to induce the expression of key CYP enzymes (3A4, 1A2, 2B6).

Plasma and Brain Protein Binding: Equilibrium dialysis was employed to determine the
fraction of unbound drug (fu) in plasma from different species and in rat brain homogenate.
This is critical for understanding the pharmacologically active concentration of the
compound.

Permeability and P-gp Efflux: Caco-2 cell monolayers were used to assess the apparent
permeability (Papp) of VU0467485. The efflux ratio (ER) was determined in MDCK-MDR1
cells to evaluate if the compound is a substrate for the P-glycoprotein transporter, a key
component of the blood-brain barrier.

In Vivo Pharmacokinetic Studies

Animals: Studies were conducted in male Sprague-Dawley rats, beagle dogs, and
cynomolgus monkeys.

Dosing: For oral administration (p.o.), VU0467485 (as a mono-HCI salt) was formulated as a
suspension in 0.1% Tween 80 and 0.5% methylcellulose in water. Intravenous (i.v.)
formulations were also used to determine absolute bioavailability.

Sample Collection and Analysis: Blood samples were collected at various time points post-
dosing. Plasma was separated, and drug concentrations were determined using a validated
liquid chromatography-mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate
pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%).
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CNS Penetration Studies

e Animals: Brain distribution studies were performed in rats and dogs.

o Sample Collection: At specific time points after dosing, animals were euthanized, and both
brain and blood samples were collected.

e Analysis: Drug concentrations in plasma and brain homogenates were quantified by LC-
MS/MS.

 Calculation of Kp and Kp,uu:

o The total brain-to-plasma concentration ratio (Kp) was calculated as the total drug
concentration in the brain divided by the total drug concentration in the plasma.

o The unbound brain-to-plasma concentration ratio (Kp,uu) was calculated using the
following equation: Kp,uu = Kp * (fu,plasma / fu,brain). This parameter is a more accurate
indicator of the drug's ability to reach its target in the CNS.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of
VU0467485.
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Caption: Simplified signaling pathway of an M4 positive allosteric modulator (PAM).
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Caption: Experimental workflow for pharmacokinetic and CNS penetration studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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